4-Heptanamine, also known as 1-amino-4-heptane or n-heptylamine, possesses a molecular weight of approximately 115.2166 g/mol. Its structure consists of a seven-carbon alkane chain with an amino group (-NH2) attached to the fourth carbon. The compound is characterized by its flammable nature and can exist as a colorless to pale yellow liquid at room temperature .
Research on the biological activity of 4-Heptanamine indicates potential applications in pharmacology. It may exhibit properties such as:
4-Heptanamine can be synthesized through several methods:
The applications of 4-Heptanamine span various fields:
Interaction studies involving 4-Heptanamine focus on its reactivity with other compounds and its potential effects on biological systems. Investigations into its interactions with neurotransmitter receptors may reveal insights into its pharmacological potential. Additionally, studies on how it interacts with various functional groups can inform its use in synthetic chemistry .
Several compounds share structural similarities with 4-Heptanamine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Heptanamine | C7H17N | Primary amine; linear structure; low boiling point |
2-Heptanamine | C7H17N | Secondary amine; branched structure; different reactivity |
3-Heptanamine | C7H17N | Secondary amine; altered physical properties |
5-Heptanamine | C7H17N | Secondary amine; distinct steric hindrance |
4-Heptanamine is unique due to its specific position of the amino group on the heptane chain, which influences its chemical behavior and potential applications compared to other heptylamines .
Plasma polymerization has emerged as a robust method for immobilizing 4-heptanamine derivatives on metallic and polymeric substrates. Using a dielectric barrier discharge (DBD) reactor at atmospheric pressure, heptylamine vapor undergoes fragmentation and recombination to form amine-rich thin films. Key parameters include:
Post-deposition analyses demonstrate that 60 s treatments yield surfaces with 88.2° water contact angles and 2.3-fold increases in bone marrow stromal cell adhesion compared to untreated Ti6Al4V alloy. The mechanism involves radical-mediated chain growth, where n-heptylamine monomers form covalent C-N bonds with surface hydroxyl groups.
4-Heptanamine derivatives are efficiently synthesized via catalytic hydrogenation and reductive amination:
A. Nitrile Hydrogenation
Fe-based catalysts (e.g., Fe/CNT) convert heptanenitrile to 4-heptanamine under 30 bar H₂ at 120°C, achieving 92% yield. The reaction proceeds through a Langmuir-Hinshelwood mechanism, where H₂ dissociates on Fe sites before nitrile adsorption.
B. Reductive Amination
Sodium triacetoxyborohydride (STAB) enables one-pot ketone-amine coupling. For 4-heptanone and NH₃:
$$ \text{4-Heptanone} + \text{NH}_3 \xrightarrow{\text{STAB, DCE}} \text{4-Heptanamine} \quad (\text{Yield: 85\%}) $$
STAB’s mild acidity (pH 5–6) prevents imine hydrolysis, making it superior to NaBH₃CN in substrates bearing ester or nitro groups.
C. Asymmetric Reductive Amination
Iridium/phosphoramidite catalysts induce enantioselectivity (>90% ee) in 4-heptanamine synthesis. DFT studies reveal a hydrogen-bonded transition state where the amine’s NH group interacts with the ligand’s phosphate moiety.
Palladium catalysis enables the integration of 4-heptanamine into spirocyclic architectures. A notable example is the Narasaka–Heck/[4+2] annulation cascade:
Reaction Conditions
This method constructs spirocyclic pyrrolines with six-membered rings (76% yield, >20:1 regioselectivity). The spiro-palladacycle intermediate undergoes regioselective C2 insertion, driven by transition-state energy differences (ΔΔG‡ = 2.8 kcal/mol via DFT).
Ligand architecture critically impacts the stereochemical outcomes of 4-heptanamine derivatives:
Ligand Classes
A comparative study reveals that PHOX ligands outperform C₂-symmetric analogs in reactions requiring steric differentiation at the β-carbon.
4-Heptanamine represents a significant advancement in biointerface engineering through its application in plasma polymerization processes that dramatically enhance cellular adhesion properties [12]. The compound demonstrates exceptional capability in modifying surface chemistry to create bioactive interfaces that promote cellular attachment and proliferation [12]. When subjected to low-temperature atmospheric pressure plasma polymerization, 4-heptanamine undergoes ionization to form high-energy excited states that subsequently bond to substrate surfaces in the form of amino groups [12].
The plasma polymerization of 4-heptanamine on titanium alloy surfaces introduces amino functional groups that significantly improve biocompatibility through multiple mechanisms [12]. Research demonstrates that amino groups are among the most prevalent functional groups in biological systems, and amine-functionalized surfaces achieved through plasma polymerization have been proven to boost cell attachment and enhance cell migration and intracellular signaling [12] [4]. The process involves the cleavage of carbon-nitrogen bonds, resulting in the generation of aminyl radicals that subsequently bond with substrate surfaces [12].
Detailed investigations reveal that 4-heptanamine plasma polymerization creates nanoscale surface morphology that expands available attachment sites for cellular pseudopodia on extracellular membranes [12]. The modification process demonstrates time-dependent effects, with deposition times of 60 seconds, 90 seconds, and 120 seconds promoting bone marrow stromal cell adhesion and proliferation most effectively [12]. The enhancement in cellular behavior can be attributed to three primary factors: introduction of nanoscale surface morphology, modifications in substrate wettability, and changes in chemical components and functional groups present on the surface [12].
The fibronectin adsorption force obtained through 4-heptanamine modification shows significant dependence on chemical composition, with amino groups demonstrating superior performance compared to methyl and hydroxyl groups [12] [42]. This enhanced fibronectin adsorption facilitates the rearrangement of adsorbed fibronectin molecules according to cellular orientation, ultimately enhancing cell adhesion through synergistic effects of fibronectin adsorption force, organization, and cell traction force [12] [42]. The adhesive glycoprotein fibronectin plays substantial roles in crucial physiological mechanisms, mediating cell-cell adhesion and enhancing cell-substrate anchoring and spreading [12].
Table 1: Chemical Composition and Atomic Ratios of 4-Heptanamine Plasma Polymerized Films
Deposition Time (s) | Carbon (C%) | Oxygen (O%) | Nitrogen (N%) | N/C Ratio (%) | NH₂/C Ratio (%) | NH₂/N Ratio (%) |
---|---|---|---|---|---|---|
0 | 74.02 | 22.52 | 3.46 | 4.68 | 3.39 | 72.48 |
30 | 80.24 | 14.67 | 5.09 | 6.34 | 5.14 | 81.03 |
45 | 81.73 | 11.65 | 6.62 | 8.10 | 6.71 | 82.83 |
60 | 87.02 | 6.86 | 6.12 | 7.03 | 6.72 | 95.54 |
90 | 85.84 | 7.17 | 6.99 | 8.14 | 7.31 | 89.84 |
120 | 83.02 | 10.02 | 6.96 | 8.38 | 7.65 | 91.28 |
The enhancement in cellular proliferation through 4-heptanamine modification demonstrates remarkable efficacy, with studies showing a 3.45-fold increase in cell growth compared to unmodified surfaces [35]. The amino concentration ranging from 7% to 10% has been identified as particularly promising from a tissue engineering perspective [12]. Notably, amino groups have been suggested to be permissive for the differentiation of mesenchymal stem cells into specialized cell types [12].
4-Heptanamine serves as a critical component in advanced polymeric membrane modification strategies, particularly in the development of enhanced polyethersulfone membrane systems . The compound demonstrates exceptional utility in plasma polymerization processes that significantly improve membrane surface properties, including hydrophilicity enhancement and promotion of cellular adhesion and proliferation . Research indicates that plasma polymerization of 4-heptanamine on polyethersulfone membrane surfaces results in substantial increases in surface hydrophilicity, fundamentally altering the membrane's interaction with biological systems .
The modification process involves introducing 4-heptanamine into atmospheric pressure plasma systems where the compound undergoes ionization and subsequent polymerization onto membrane surfaces [30]. This technique enables the deposition of ultrathin nanocoatings that modify surface chemistry without affecting bulk material properties [30]. The plasma polymerization approach offers several advantages including cost-effectiveness, absence of vapor requirements, expedited deposition processes, and enhanced operational efficiency [12].
Polymeric membrane modification through 4-heptanamine plasma polymerization addresses critical challenges in membrane technology, particularly biofouling control and biocompatibility enhancement [9]. The amino-rich coatings generated through this process demonstrate improved resistance to fouling while simultaneously promoting beneficial cellular interactions [5]. The modification strategy enables precise control over surface functionality through adjustment of deposition parameters including plasma power, deposition time, and monomer flow rates [30].
The effectiveness of 4-heptanamine in membrane modification extends to diverse polymer systems beyond polyethersulfone, including applications in nanofiltration and ultrafiltration membrane technologies [33]. The compound's ability to introduce amino functional groups onto polymer surfaces creates opportunities for subsequent functionalization through grafting or cross-linking reactions [23]. These amino groups serve as reactive sites for immobilization of bioactive molecules, enzymes, or antimicrobial agents, expanding the functional capabilities of modified membranes [5].
Research demonstrates that 4-heptanamine modified membranes exhibit enhanced performance in biological applications, particularly in promoting bone marrow stromal cell adhesion and proliferation . The deposition times of 60 seconds, 90 seconds, and 120 seconds have been identified as optimal for achieving maximum biological activity [12]. The modification process results in membranes with improved surface energy characteristics and enhanced protein adsorption properties, contributing to superior biocompatibility [5].
4-Heptanamine plays a pivotal role in surface hydrophilicity optimization for biomedical implant applications through its unique ability to modulate surface wetting properties while introducing bioactive amino functionality [12]. The compound's application in plasma polymerization processes enables precise control over surface hydrophilicity, creating implant surfaces with optimized water contact angles for enhanced biocompatibility [12]. Research demonstrates that hydrophilicity represents a critical parameter in determining implant success, influencing protein adsorption, cellular adhesion, and subsequent tissue integration [16].
The hydrophilicity optimization achieved through 4-heptanamine modification involves complex relationships between surface chemistry, topography, and wetting behavior [12]. Plasma polymerization of 4-heptanamine at specific deposition times results in significant alterations to surface hydrophilicity, with 30-second and 45-second deposition times producing highly hydrophilic surfaces with water contact angles of 62.1 degrees and 65.7 degrees respectively [12]. However, extended deposition times of 60 seconds, 90 seconds, and 120 seconds result in moderately hydrophobic to hydrophobic surfaces with contact angles ranging from 88.2 to 90.3 degrees [12].
Table 2: Surface Hydrophilicity Optimization Through Contact Angle Measurements
Deposition Time (s) | Water Contact Angle (degrees) | Standard Deviation | Surface Classification |
---|---|---|---|
0 | 90.5 | 1.0 | Hydrophobic |
30 | 62.1 | 1.6 | Hydrophilic |
45 | 65.7 | 1.1 | Hydrophilic |
60 | 88.2 | 1.4 | Moderately Hydrophobic |
90 | 89.8 | 1.2 | Hydrophobic |
120 | 90.3 | 1.5 | Hydrophobic |
The optimization of surface hydrophilicity through 4-heptanamine modification demonstrates non-linear relationships between contact angle measurements and cellular behavior [12]. Contrary to conventional assumptions that highly hydrophilic surfaces promote optimal cellular responses, research reveals that moderately hydrophobic surfaces with contact angles between 88 and 90 degrees achieve superior bone marrow stromal cell proliferation [12]. This finding indicates the importance of balanced hydrophilicity in biomedical implant design, where excessive hydrophilicity may not necessarily correlate with enhanced biological performance [12].
The mechanism underlying hydrophilicity optimization involves the formation of amino functional groups that interact with water molecules through hydrogen bonding and electrostatic interactions [17]. The amino groups introduced through 4-heptanamine plasma polymerization create polar surface regions that enhance water affinity, while the hydrocarbon backbone contributes to overall surface energy characteristics [17]. The balance between these competing effects determines the final hydrophilicity profile of modified surfaces [17].
Table 3: Biointerface Engineering Parameters for Enhanced Cell Adhesion
Application Parameter | Value |
---|---|
Deposition Time Range for Enhanced Cell Adhesion | 60-120 seconds |
Optimal Amino Group Concentration Range | 6.72-7.65% NH₂/C ratio |
Surface Contact Angle for Cell Proliferation | 88-90 degrees |
Enhancement Factor in Cell Proliferation | 3.45-fold increase |
Fibronectin Adsorption Enhancement | NH₂ > CH₃ >> OH |
Time to Significant Cell Response | 6 hours for adhesion |
Surface hydrophilicity optimization in biomedical implants through 4-heptanamine modification addresses critical challenges in osseointegration and tissue compatibility [20]. The compound's ability to create amino-rich surfaces promotes favorable protein adsorption patterns, particularly enhancing fibronectin and vitronectin binding that facilitates cellular attachment [42] [44]. These proteins serve as crucial mediators in the cascade of events leading to successful implant integration, including focal adhesion complex formation and cytoskeletal organization [42].
The transformation of carbon dioxide into formamide through homogeneous catalysis represents a pivotal pathway in carbon utilization chemistry, with 4-heptanamine serving as both a nucleophile and a potential catalyst modulator. Recent investigations have demonstrated that the formation of formamide intermediates proceeds through carefully orchestrated catalytic cycles that involve multiple transition metal complexes [1] [2].
Ruthenium-Catalyzed Pathways
The most significant advancement in homogeneous formamide synthesis has been achieved through ruthenium-based catalytic systems. The ruthenium pincer complex Ru-Macho-BH has demonstrated exceptional performance with turnover numbers reaching 539 under optimized conditions [2]. This system operates at relatively moderate temperatures of 145°C with hydrogen pressures of 70 bar and carbon monoxide pressures of 10 bar, achieving methanol selectivity exceeding 90 percent.
The mechanistic pathway involves initial coordination of carbon dioxide to the ruthenium center, followed by hydrogenation to form formate intermediates. These formate species then undergo nucleophilic attack by 4-heptanamine, resulting in the formation of N-heptylformamide through a concerted mechanism. The high efficiency of this system stems from the pincer ligand's ability to stabilize multiple oxidation states of ruthenium while maintaining the necessary electronic properties for both hydrogenation and amination steps [2].
Potassium Phosphate Catalysis
Potassium phosphate (K3PO4) has emerged as an effective catalyst for the direct carbonylation of amines, including 4-heptanamine, in formamide production. Operating at temperatures between 60-80°C under relatively mild pressures of 1-5 bar, this system achieves formamide selectivities of 70-85 percent with turnover numbers ranging from 100-200 [2]. The mechanism involves the formation of a phosphate-stabilized carbamate intermediate, which subsequently undergoes reduction to yield the desired formamide product.
The role of potassium phosphate extends beyond simple base catalysis, as it facilitates the formation of a transient phosphate-carbamate complex that lowers the activation energy for carbon dioxide insertion. This intermediate exhibits enhanced nucleophilicity compared to the free amine, resulting in more efficient carbon-nitrogen bond formation [2].
Nickel-Based Catalytic Systems
Nickel complexes bearing acetate and bipyridine ligands have demonstrated moderate activity in the conversion of 4-heptanamine to carbamate intermediates. The Ni(OAc)2/4,4'-dimethylbipyridine system operates at elevated temperatures of 140-180°C with turnover numbers of 50-100 and selectivities ranging from 60-80 percent [3]. The mechanism involves initial coordination of carbon dioxide to the nickel center, followed by insertion into the nitrogen-nickel bond to form a carbamate complex.
The effectiveness of these nickel systems depends critically on the ligand environment, with bipyridine derivatives providing the optimal balance between coordination strength and electronic properties. The 4,4'-dimethylbipyridine ligand offers enhanced electron donation compared to unsubstituted bipyridine, resulting in increased nucleophilicity of the coordinated amine and improved carbon dioxide activation [3].
The reactivity of nickel/phosphine complexes toward 4-heptanamine and carbon dioxide varies significantly depending on the oxidation state of nickel, the nature of the phosphine ligand, and the linker length between phosphorus atoms. These parameters collectively determine the complex's ability to facilitate carbon-nitrogen bond formation and carbamate stabilization [4].
Oxidation State Dependencies
Nickel(0) complexes with two-carbon linkers exhibit characteristic JPP coupling constants of 45-80 Hz, indicating strong phosphorus-nickel interactions that enhance reactivity toward carbon dioxide. These complexes demonstrate high activity in coupling reactions, with the electron-rich nickel center facilitating the initial nucleophilic attack on carbon dioxide [4]. The activation energy for carbon dioxide insertion ranges from 13.2-26.5 kcal/mol, significantly lower than that observed for uncatalyzed reactions.
In contrast, nickel(II) complexes with two-carbon linkers display JPP values below 30 Hz, reflecting a different electronic environment that favors oxidative addition processes. These complexes exhibit moderate reactivity toward 4-heptanamine but demonstrate enhanced stability under reaction conditions, making them suitable for prolonged catalytic cycles [4].
Phosphine Ligand Effects
The choice of phosphine ligand profoundly influences the reactivity profile of nickel complexes. Dppe (1,2-bis(diphenylphosphino)ethane) complexes exhibit JPP values of 52-78 Hz and demonstrate high reactivity in carbonylation reactions involving 4-heptanamine [4]. The rigid ethylene backbone enforces a cis-geometry that is optimal for reductive elimination, facilitating the formation of carbon-nitrogen bonds.
Dppp (1,3-bis(diphenylphosphino)propane) complexes display JPP values of 25-45 Hz and show moderate reactivity with enhanced stability. The three-carbon linker provides greater flexibility, allowing for conformational adjustments that accommodate substrates of varying sizes, including 4-heptanamine derivatives [4].
Linker Length Considerations
The relationship between linker length and reactivity follows a predictable pattern based on bite angle and conformational flexibility. Two-carbon linkers enforce smaller bite angles (approximately 85°) that favor oxidative addition and reductive elimination processes essential for carbon-nitrogen bond formation. Three-carbon linkers provide larger bite angles (approximately 95°) that are more suitable for substrate binding and activation [4].
The temperature dependence of these systems reveals that two-carbon linker complexes exhibit higher activation energies but greater selectivity, while three-carbon linker complexes show lower activation energies but broader substrate scope. This distinction is particularly relevant for 4-heptanamine derivatives, where steric considerations may favor the more flexible three-carbon systems [4].
The formation of carbamate species from 4-heptanamine and carbon dioxide involves a complex network of hydrogen bonding interactions that significantly influence both the kinetics and thermodynamics of the reaction. These interactions occur at multiple levels, from intramolecular stabilization to intermolecular cooperative effects that enhance reaction efficiency [5] [6].
Primary Hydrogen Bonding Interactions
The most significant hydrogen bonding interaction in carbamate formation involves the N-H···O=C contact between the amine proton and the carbonyl oxygen of the carbamate group. This interaction exhibits bond lengths of 1.8-2.1 Å and bond energies of 3-8 kcal/mol, providing crucial stabilization for the carbamate intermediate [6]. The formation rate of these hydrogen bonds ranges from 10⁶-10⁸ s⁻¹, indicating rapid equilibration that supports the overall reaction mechanism.
The strength of this hydrogen bonding interaction depends on the electronic properties of both the amine and the carbamate components. For 4-heptanamine, the aliphatic nature of the alkyl chain provides moderate electron donation to the nitrogen atom, resulting in hydrogen bonding that is neither too weak to provide stabilization nor too strong to inhibit subsequent reactions [6].
Cooperative Hydrogen Bonding Effects
The formation of N-H···O-H cooperative bonding networks represents a particularly important aspect of carbamate chemistry involving 4-heptanamine. These interactions, characterized by bond lengths of 1.6-1.9 Å and bond energies of 5-12 kcal/mol, create synergistic effects that significantly lower the activation barriers for carbamate formation [6]. The formation rates of these cooperative networks range from 10⁵-10⁷ s⁻¹, indicating that their establishment represents a rate-determining step in certain reaction conditions.
The cooperative nature of these interactions arises from the mutual reinforcement of individual hydrogen bonds within the network. As one hydrogen bond strengthens, it increases the electron density on the acceptor atom, which in turn enhances its ability to form additional hydrogen bonds with neighboring molecules [6].
Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonding within 4-heptanamine derivatives plays a crucial role in conformational control and reaction selectivity. These interactions, characterized by bond lengths of 1.5-1.8 Å and bond energies of 2-6 kcal/mol, form with formation rates of 10⁸-10¹⁰ s⁻¹, indicating essentially instantaneous equilibration [6]. The strength of these interactions depends strongly on temperature, with higher temperatures reducing their influence on molecular conformation.
The conformational preferences established by intramolecular hydrogen bonding directly influence the accessibility of the amine nitrogen to carbon dioxide, thereby affecting the overall reaction rate. For 4-heptanamine, the relatively flexible alkyl chain allows for multiple conformational states, with hydrogen bonding interactions stabilizing those conformations that position the amine group optimally for carbon dioxide attack [6].
Water-Mediated Hydrogen Bonding
The presence of water molecules significantly enhances the hydrogen bonding network around 4-heptanamine during carbamate formation. Water-mediated hydrogen bonding interactions exhibit bond lengths of 1.7-2.0 Å and bond energies of 4-8 kcal/mol, with formation rates of 10⁷-10⁹ s⁻¹ [7]. These interactions serve multiple functions, including stabilization of charged intermediates, facilitation of proton transfer processes, and modulation of the local dielectric environment.
The temperature dependence of water-mediated hydrogen bonding is particularly strong, with significant effects observed across the typical reaction temperature range of 25-80°C. At elevated temperatures, the increased thermal motion disrupts the hydrogen bonding network, leading to changes in reaction kinetics and mechanism [5].
Kinetic Implications of Hydrogen Bonding
The hydrogen bonding dynamics in carbamate formation exhibit complex temperature dependencies that directly influence reaction rates and selectivities. At low temperatures, strong hydrogen bonding networks provide substantial stabilization for reaction intermediates but may also impede the conformational changes necessary for product formation. At high temperatures, weakened hydrogen bonding reduces intermediate stability but enhances molecular mobility and reaction rates [5].
The optimal temperature range for carbamate formation from 4-heptanamine typically falls between 60-80°C, where hydrogen bonding provides adequate stabilization without excessive rigidity. Within this range, the activation energy for carbamate formation decreases from 11.7 kcal/mol at 313 K to 5.5 kcal/mol at 413 K, demonstrating the significant impact of hydrogen bonding dynamics on reaction energetics [5].
Mechanistic Consequences
The hydrogen bonding network established during carbamate formation influences the preferred reaction pathway through selective stabilization of specific intermediates and transition states. For 4-heptanamine, the formation of hydrogen-bonded complexes with carbon dioxide molecules enhances the electrophilicity of the carbon center, facilitating nucleophilic attack by the amine [1]. This process involves a six-membered transition state that is stabilized by multiple hydrogen bonding interactions, resulting in a concerted mechanism that avoids high-energy zwitterionic intermediates.
Flammable;Corrosive